molecular formula C11H20F3NOS B7631469 3-[(2-Ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol

3-[(2-Ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol

Numéro de catalogue B7631469
Poids moléculaire: 271.35 g/mol
Clé InChI: BOSTUVDLPYWVAS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(2-Ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol, also known as ETC-1002, is a small molecule drug that is currently being researched for its potential therapeutic effects on cardiovascular diseases.

Mécanisme D'action

3-[(2-Ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol works by activating adenosine monophosphate-activated protein kinase (AMPK), which is an enzyme that plays a key role in regulating cellular energy metabolism. AMPK activation leads to increased fatty acid oxidation and glucose uptake, which results in decreased LDL cholesterol levels and improved glucose metabolism. 3-[(2-Ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol also inhibits ATP-citrate lyase, an enzyme that plays a role in de novo lipogenesis, which further reduces LDL cholesterol levels.
Biochemical and Physiological Effects:
3-[(2-Ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol has been shown to reduce LDL cholesterol levels by up to 30% in clinical trials. It also has beneficial effects on other cardiovascular risk factors such as triglyceride levels, high-density lipoprotein (HDL) cholesterol levels, and blood pressure. 3-[(2-Ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol has also been shown to improve glucose metabolism and insulin sensitivity in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3-[(2-Ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol is that it has a novel mechanism of action that targets multiple cardiovascular risk factors. It also has a good safety profile and does not have significant drug-drug interactions. One limitation is that 3-[(2-Ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol has not been extensively studied in humans, and its long-term safety and efficacy are still unknown.

Orientations Futures

Future research on 3-[(2-Ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol could focus on its potential therapeutic effects on other diseases such as non-alcoholic fatty liver disease and type 2 diabetes. The mechanism of action of 3-[(2-Ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol could also be further elucidated to better understand its effects on cellular metabolism. Combination therapy with other cardiovascular drugs could also be explored to maximize the therapeutic effects of 3-[(2-Ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol.

Méthodes De Synthèse

3-[(2-Ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol is synthesized through a multi-step process that involves the reaction of 2-ethylsulfanyl cyclohexanone with 1,1,1-trifluoro-2-bromoethane in the presence of a base to form the intermediate product. The intermediate product is then treated with sodium borohydride to reduce the carbonyl group and form the final product, 3-[(2-Ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol.

Applications De Recherche Scientifique

3-[(2-Ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol is currently being researched for its potential therapeutic effects on cardiovascular diseases such as hypercholesterolemia, atherosclerosis, and heart failure. Preclinical studies have shown that 3-[(2-Ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol can reduce low-density lipoprotein (LDL) cholesterol levels and triglyceride levels in animal models. Clinical trials in humans have also shown promising results in reducing LDL cholesterol levels and improving other cardiovascular risk factors.

Propriétés

IUPAC Name

3-[(2-ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F3NOS/c1-2-17-9-6-4-3-5-8(9)15-7-10(16)11(12,13)14/h8-10,15-16H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSTUVDLPYWVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1CCCCC1NCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.